molecular formula C20H16O B14408255 5,12-Dimethylchrysen-1-ol CAS No. 84249-70-7

5,12-Dimethylchrysen-1-ol

Cat. No.: B14408255
CAS No.: 84249-70-7
M. Wt: 272.3 g/mol
InChI Key: LVOOPPOTUWNMEF-UHFFFAOYSA-N
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Description

5,12-Dimethylchrysen-1-ol: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a hydroxyl group (-OH) attached to the first carbon of the chrysen structure, with two methyl groups at the 5th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Dimethylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of chrysene followed by hydroxylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂). The hydroxylation step may involve reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,12-Dimethylchrysen-1-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 5,12-Dimethylchrysene.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 5,12-Dimethylchrysene.

    Substitution: Formation of various substituted chrysenes depending on the electrophile used.

Scientific Research Applications

Chemistry: 5,12-Dimethylchrysen-1-ol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of new pharmaceuticals or as a probe in biochemical studies.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its structural properties may also make it useful in the development of new catalysts or other functional materials.

Mechanism of Action

The mechanism of action of 5,12-Dimethylchrysen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The polycyclic aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in biological systems.

Comparison with Similar Compounds

    Chrysene: The parent compound without the methyl and hydroxyl groups.

    1-Hydroxychrysene: Similar structure but without the methyl groups.

    5,12-Dimethylchrysene: Lacks the hydroxyl group.

Uniqueness: 5,12-Dimethylchrysen-1-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and physical properties

Properties

CAS No.

84249-70-7

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

5,12-dimethylchrysen-1-ol

InChI

InChI=1S/C20H16O/c1-12-10-14-6-3-4-7-15(14)17-11-13(2)20-16(19(12)17)8-5-9-18(20)21/h3-11,21H,1-2H3

InChI Key

LVOOPPOTUWNMEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C(=C3)C)C(=CC=C4)O

Origin of Product

United States

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